phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside

Description

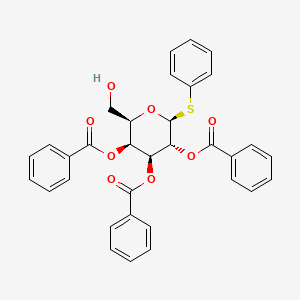

Phenyl 2,3,4-tri-O-benzoyl-1-thio-β-D-galactopyranoside is a protected galactopyranoside derivative extensively used in carbohydrate chemistry. Its structure features benzoyl groups at the 2-, 3-, and 4-hydroxyl positions, a phenylthio group at the anomeric carbon (C1), and a β-configuration. The benzoyl groups serve as protective moieties during synthetic processes, enhancing stability and directing regioselectivity in glycosylation reactions . The thio linkage (C1-S) improves leaving-group ability compared to oxygen, making it valuable for glycosylation strategies .

Properties

Molecular Formula |

C33H28O8S |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl] benzoate |

InChI |

InChI=1S/C33H28O8S/c34-21-26-27(39-30(35)22-13-5-1-6-14-22)28(40-31(36)23-15-7-2-8-16-23)29(41-32(37)24-17-9-3-10-18-24)33(38-26)42-25-19-11-4-12-20-25/h1-20,26-29,33-34H,21H2/t26-,27+,28+,29-,33+/m1/s1 |

InChI Key |

NEFOOVSJKFYXPY-AZLQSNHZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenyl 1-thio-beta-D-galactopyranoside

- The initial step involves the formation of phenyl 1-thio-beta-D-galactopyranoside by introducing the phenylthio group at the anomeric carbon of D-galactopyranose.

- This is commonly achieved by reacting the corresponding galactopyranosyl halide or activated sugar derivative with thiophenol under basic conditions, ensuring β-configuration at the anomeric center.

- The phenylthio group is stable during subsequent protection steps and can be activated later for glycosylation.

Selective Benzoylation of Hydroxyl Groups

- The 2, 3, and 4 hydroxyl groups are selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.

- The reaction conditions are carefully controlled to avoid over-benzoylation or benzoylation of the 6-hydroxyl group.

- The 6-hydroxyl group may remain free or be temporarily protected by other groups such as levulinoyl for further modification.

Typical Reaction Conditions and Yields

- According to Hada et al. (2015), this compound was prepared following reported procedures with high purity and yield.

- The benzoylation step is performed in pyridine at low temperatures (0 °C to room temperature) for several hours to ensure selective protection.

- Purification is carried out by silica gel column chromatography, and the product is characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Further Functionalization: Levulinoylation and Fluorination

- The 6-hydroxyl group can be further functionalized by levulinoylation using levulinic acid, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) at 0 °C, yielding phenyl 2,3,4-tri-O-benzoyl-6-O-levulinoyl-1-thio-beta-D-galactopyranoside.

- This intermediate can be converted to the corresponding glycosyl fluoride by treatment with N-bromosuccinimide and diethylaminosulfur trifluoride (DAST), providing a useful glycosyl donor for further oligosaccharide synthesis.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of phenyl 1-thio-beta-D-galactopyranoside | Thiophenol, base, galactopyranosyl halide | Reported high | β-selective installation of phenylthio group |

| 2 | Benzoylation of 2,3,4-OH | Benzoyl chloride, pyridine, 0 °C to RT, several hours | High (typical >80%) | Selective protection of 2,3,4-OH |

| 3 | Levulinoylation of 6-OH (optional) | Levulinic acid, DCC, DMAP, 0 °C, 3 h | ~90% | For further functionalization |

| 4 | Conversion to glycosyl fluoride | N-bromosuccinimide (NBS), DAST, 0-40 °C | 56% (α/β=56:44) | Useful glycosyl donor for oligosaccharide synthesis |

Analytical Characterization

- The product is characterized by proton and carbon-13 nuclear magnetic resonance spectroscopy, confirming the benzoyl protection pattern and β-configuration at the anomeric center.

- High-resolution mass spectrometry confirms molecular weight and purity.

- Optical rotation measurements are consistent with the expected stereochemistry.

- Thin-layer chromatography and column chromatography are used for monitoring and purification.

Additional Notes from Literature

- Neighboring group participation of the 2-O-benzoyl group is exploited to achieve high β-selectivity in glycosylation reactions involving this compound.

- The phenylthio group can be converted to other leaving groups such as fluorides to expand the synthetic utility.

- Variations in protecting groups and reaction conditions allow for the synthesis of advanced oligosaccharide structures starting from this compound.

Chemical Reactions Analysis

Glycosylation Reactions

The compound’s thio-anomeric linkage and benzoyl-protecting groups enable its use in glycosylation to form oligosaccharides. Key studies include:

Table 1: Glycosylation Conditions and Outcomes

-

Mechanistic Insight : The 2,3,4-tri-O-benzoyl groups stabilize the oxacarbenium ion intermediate via electron withdrawal and neighboring group participation, favoring β-selectivity .

-

Key Example : In the presence of AgOTf and Cp₂HfCl₂, the compound glycosylates a levulinoylated acceptor to form a β-1,4-linked disaccharide in 94% yield .

Fluorination at the Anomeric Position

The thio group can be replaced with fluorine to generate glycosyl fluorides, which serve as versatile intermediates:

Reaction Pathway:

-

Activation : Treatment with DAST (diethylaminosulfur trifluoride) and NBS (N-bromosuccinimide) converts the thio group to fluoride.

-

Outcome : Forms α/β-D-galactopyranosyl fluoride (56:44 ratio) .

Key Application : Fluorinated derivatives are used in enzymatic glycosylation studies due to their stability under acidic conditions .

Role of Benzoyl Protecting Groups in Reactivity

The 2,3,4-tri-O-benzoyl configuration modulates reactivity through:

-

Electron-Withdrawing Effects : Enhances leaving group ability at the anomeric center .

-

Conformational Influence : Alters side-chain populations (e.g., gt vs. tg conformers), impacting reaction pathways .

Table 2: Protecting Group Effects on Reactivity

| Protecting Group at C4 | Reactivity Trend (vs. Benzyl Ether) | Conformational Shift |

|---|---|---|

| Benzoyl | ↑ Electron withdrawal | Favors gt conformer |

| Trifluoroacetyl | ↑↑ Electron withdrawal | Favors tg conformer |

Comparative Reactivity with Structural Analogues

The tri-O-benzoyl substitution enhances stability and donor capacity compared to analogues:

Table 3: Reactivity Comparison with Analogues

| Compound | Key Structural Feature | Reactivity (vs. Tri-O-benzoyl) |

|---|---|---|

| Phenyl 2-O-benzoyl-1-thio-β-D-galacto | Single benzoyl at C2 | Lower thermal stability |

| Methyl 2,3-di-O-benzoyl-1-thio-β-D-gal | Two benzoyl groups at C2/C3 | Moderate glycosylation yield |

Synthetic Utility in Oligosaccharide Assembly

The compound is integral to iterative glycosylation strategies for synthesizing complex glycans:

Scientific Research Applications

Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-galactopyranoside is a thio-glycoside derivative of galactose, which has three benzoyl protecting groups at the 2, 3, and 4 positions on the galactopyranoside ring. The presence of the thio linkage at the anomeric position (1-thio) gives it enhanced reactivity in glycosylation reactions compared to similar glycosides, making it a significant glycosyl donor in synthetic applications within carbohydrate chemistry.

Synthesis

The synthesis of this compound includes several key steps that allows for high yields and purity of the desired thio-glycoside:

- Benzoylation: Introduction of benzoyl protecting groups at the 2, 3, and 4 positions of the galactopyranoside ring.

- Thiolation: Installation of the thio-phenyl group at the anomeric center to create the 1-thio linkage.

- Purification: Isolation and purification of the final product to ensure high purity.

Applications

- Synthesis of Oligosaccharides this compound is primarily used in carbohydrate chemistry for the synthesis of oligosaccharides.

- Glycosyl Donor: Functions as a glycosyl donor in synthetic organic chemistry to facilitate the formation of glycosidic bonds in complex carbohydrates . Its interaction with nucleophiles and behavior in enzymatic reactions are often a focus in interaction studies. For example, it can effectively participate in palladium-assisted glycosylation reactions, where it forms stable complexes with palladium catalysts.

Structural Similarity

Several compounds are structurally similar to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenyl 2-O-benzoyl-1-thio-beta-D-glucopyranoside | One benzoyl group at position 2 | Used extensively for synthesizing glucosides |

| Methyl 2,3-di-O-benzoyl-1-thio-beta-D-galactopyranoside | Two benzoyl groups at positions 2 and 3 | Increased reactivity compared to mono-benzoylated counterparts |

| Phenyl 2-acetamido-3,4-di-O-benzoyl-1-thio-beta-D-galactopyranoside | Acetamido group at position 2 | Exhibits different reactivity patterns due to acetamido substitution |

Mechanism of Action

The mechanism of action of phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside involves its role as a glycosyl donor. The thiophenyl group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The compound’s reactivity is influenced by the protecting groups and the nature of the nucleophile, allowing for selective glycosylation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Protecting Group Variations

a) 4-Methylphenyl 3,4,6-Tri-O-Acetyl-2-O-Benzyl-1-Thio-β-D-Galactopyranoside (CAS 189744-09-0)

- Structural Differences :

- Acetyl groups at 3,4,6-positions (vs. benzoyl at 2,3,4).

- Benzyl group at C2 (vs. benzoyl).

- 4-Methylphenylthio group at C1 (vs. phenylthio).

- Benzyl protection at C2 allows selective deprotection under milder conditions (e.g., hydrogenolysis) .

b) Methyl 2,3,6-Tri-O-Benzoyl-α-D-Galactopyranoside (CAS 3601-36-3)

- Structural Differences :

- Benzoyl groups at 2,3,6-positions (vs. 2,3,4).

- Methyl group at C1 (oxygen-linked, α-configuration).

- Functional Implications :

c) Cyanomethyl 2,3,4,6-Tetra-O-Acetyl-1-Thio-β-D-Galactopyranoside (CAS 61145-33-3)

- Structural Differences: Acetyl groups at all hydroxyl positions (vs. benzoyl at 2,3,4). Cyanomethylthio group at C1.

- Functional Implications: Full acetylation simplifies deprotection but reduces regioselectivity. Cyanomethylthio groups enhance electrophilicity at C1, accelerating glycosylation kinetics .

Anomeric Configuration and Glycosidic Linkage

Key Insight : Thio-linked derivatives (e.g., phenylthio) outperform oxygen-linked analogs in glycosylation efficiency due to superior leaving-group ability and reduced steric hindrance .

Biological Activity

Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-galactopyranoside is a thio-glycoside derivative of galactose, notable for its three benzoyl protecting groups at the 2, 3, and 4 positions of the galactopyranoside ring. This compound is primarily utilized in carbohydrate chemistry as a glycosyl donor in synthetic applications, enhancing its reactivity in glycosylation reactions due to the thio linkage at the anomeric position. Its unique structural features make it valuable in various biological and pharmaceutical contexts.

Glycosylation Reactions

This compound serves as a key glycosyl donor in the synthesis of oligosaccharides. The compound's ability to participate in palladium-assisted glycosylation reactions has been well-documented, allowing it to form stable complexes with palladium catalysts. This property significantly enhances its utility in complex carbohydrate synthesis.

Enzymatic Interactions

This compound acts as a substrate analogue for β-galactosidase enzymes. Research indicates that it can effectively inhibit β-galactosidase activity, providing insights into enzyme mechanisms and potential applications in enzyme inhibition studies. The inhibition kinetics and binding affinities have been explored, demonstrating its relevance in biochemical research.

Case Studies

- Inhibition of β-Galactosidase : A study focused on the inhibitory effects of this compound on β-galactosidase revealed that this compound could serve as a potent inhibitor. The findings indicated that the thio linkage enhances binding affinity compared to traditional glycosides.

- Synthetic Applications : In synthetic carbohydrate chemistry, this compound has been employed to create various glycosidic linkages. Experimental results highlight its effectiveness in forming complex oligosaccharides, which are crucial for understanding glycan structures and functions in biological systems.

Structural Comparison with Related Compounds

The uniqueness of this compound lies in its tri-benzoylation which provides enhanced stability and reactivity compared to simpler derivatives. Below is a comparison table of similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenyl 2-O-benzoyl-1-thio-beta-D-glucopyranoside | One benzoyl group at position 2 | Used extensively for synthesizing glucosides |

| Methyl 2,3-di-O-benzoyl-1-thio-beta-D-galactopyranoside | Two benzoyl groups at positions 2 and 3 | Increased reactivity compared to mono-benzoylated counterparts |

| Phenyl 2-acetamido-3,4-di-O-benzoyl-1-thio-beta-D-galactopyranoside | Acetamido group at position 2 | Exhibits different reactivity patterns due to acetamido substitution |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Reactivity with Nucleophiles : Interaction studies show that this compound can effectively react with various nucleophiles, enhancing its application scope in synthetic chemistry.

- Role in Drug Development : Its structural properties make it valuable in pharmaceutical research for designing glycosylated drugs that enhance bioavailability and target specificity .

- Biotechnology Applications : It is used in the production of glycoproteins and aids in studying protein interactions essential for understanding biological processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for phenyl 2,3,4-tri-O-benzoyl-1-thio-β-D-galactopyranoside, and how do protecting groups influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups on galactose. Benzoylation (using benzoyl chloride or derivatives) is favored for steric and electronic stabilization of intermediates. The 1-thio-β-D-galactopyranoside core is introduced via nucleophilic substitution (e.g., using thiophenol derivatives under acidic or Lewis acid catalysis). Protecting groups like benzoyl or acetyl prevent undesired side reactions (e.g., oxidation or premature glycosylation). For example, highlights the use of benzoyl groups to stabilize intermediates during disaccharide synthesis, while emphasizes the role of acetyl protection in enhancing solubility and regioselectivity during glycosylation .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

- Methodological Answer :

- Chromatography : HPLC (≥97% purity thresholds, as in ) and TLC monitor reaction progress .

- Spectroscopy : and NMR confirm regiochemistry and glycosidic bond configuration. IR spectroscopy identifies functional groups (e.g., carbonyl stretches from benzoyl groups) .

- Mass Spectrometry : HRMS (e.g., ESI-TOF) validates molecular weight and isotopic patterns (e.g., reports HRMS data for intermediates) .

Advanced Research Questions

Q. What strategies achieve stereochemical control during glycosylation steps involving this compound?

- Methodological Answer :

- Promoter Selection : Use of TMSOTf (trimethylsilyl triflate) or NIS/TfOH to activate thioglycoside donors, favoring β-anomer formation via neighboring-group participation .

- Temperature Control : Low temperatures (0–4°C) minimize anomerization during coupling (e.g., ’s glycosylation at 0°C) .

- Protecting Group Tuning : Bulky benzoyl groups at C-2, C-3, and C-4 positions disfavor α-anomer formation by steric hindrance .

Q. How does the substitution pattern on the phenyl ring affect reactivity in glycosylation reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., nitro in ): Enhance leaving-group ability of the thiolate, accelerating glycosylation but risking overactivation and side reactions .

- Steric Effects : Ortho-substituents on the phenyl ring (e.g., allyl in ) can hinder enzyme access in biochemical assays or reduce coupling efficiency in synthetic protocols .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Purification : Column chromatography becomes impractical at scale; alternatives include crystallization (e.g., ’s use of EtOAc/hexanes gradients) or membrane filtration .

- Reaction Optimization : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., benzoylation). notes the use of anhydrous THF and controlled reagent addition to suppress racemization .

Q. How can researchers resolve contradictions in reported inhibitory activities against galectin isoforms?

- Methodological Answer :

- Comparative Assays : Use standardized fluorescence-polarization assays (as in ) to measure values across isoforms under identical conditions .

- Structural Analysis : X-ray crystallography or molecular docking (referencing ’s enantiomorph-polarity parameters) can identify isoform-specific binding motifs influenced by benzoyl group positioning .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.